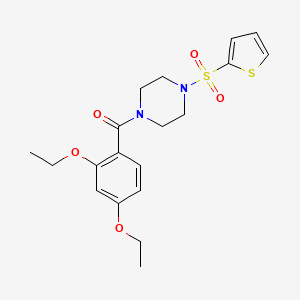![molecular formula C19H19ClFNO2 B5265808 {3-[(2-fluorobenzyl)oxy]benzyl}(2-furylmethyl)amine hydrochloride](/img/structure/B5265808.png)
{3-[(2-fluorobenzyl)oxy]benzyl}(2-furylmethyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[(2-fluorobenzyl)oxy]benzyl}(2-furylmethyl)amine hydrochloride, also known as FBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. FBA is a selective agonist for the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that plays a crucial role in the regulation of neurotransmitter systems in the brain. In
Mechanism of Action
{3-[(2-fluorobenzyl)oxy]benzyl}(2-furylmethyl)amine hydrochloride acts as a selective agonist for TAAR1, which is coupled to G proteins and modulates intracellular signaling pathways. Upon activation, TAAR1 stimulates the cAMP signaling pathway, leading to the activation of protein kinase A (PKA) and the subsequent phosphorylation of downstream targets. This compound has been shown to enhance the release of dopamine and serotonin by activating TAAR1, leading to increased intracellular cAMP levels and PKA activation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the enhancement of dopamine and serotonin release in the brain, the modulation of intracellular signaling pathways, and the potential regulation of gene expression. This compound has also been shown to increase locomotor activity in rodents, indicating its potential stimulatory effects on the central nervous system.
Advantages and Limitations for Lab Experiments
One advantage of {3-[(2-fluorobenzyl)oxy]benzyl}(2-furylmethyl)amine hydrochloride is its selectivity for TAAR1, which allows for the specific activation of this receptor without affecting other neurotransmitter systems. This selectivity also allows for the investigation of the role of TAAR1 in various physiological and pathological conditions. One limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
For the study of {3-[(2-fluorobenzyl)oxy]benzyl}(2-furylmethyl)amine hydrochloride include the investigation of its potential therapeutic applications in the treatment of psychiatric disorders such as depression and addiction. Additionally, the role of TAAR1 in various physiological and pathological conditions, such as Parkinson's disease and schizophrenia, should be further explored. The development of more potent and selective TAAR1 agonists, as well as the optimization of the synthesis method for this compound, may also lead to new avenues of research in this field.
Synthesis Methods
The synthesis of {3-[(2-fluorobenzyl)oxy]benzyl}(2-furylmethyl)amine hydrochloride involves the reaction of 3-(2-fluorobenzyl)phenol with 2-furylmethylamine in the presence of a base, followed by the protection of the phenol hydroxyl group with a benzyl group using benzyl chloroformate. The final step involves the reaction of the protected phenol with hydrochloric acid to obtain the hydrochloride salt of this compound. The overall yield of this synthesis method is approximately 20%.
Scientific Research Applications
{3-[(2-fluorobenzyl)oxy]benzyl}(2-furylmethyl)amine hydrochloride has been studied extensively in the field of neuroscience due to its ability to selectively activate TAAR1. This receptor is expressed in various regions of the brain, including the prefrontal cortex, striatum, and hippocampus, and has been implicated in the regulation of dopamine and serotonin neurotransmitter systems. This compound has been shown to enhance the release of dopamine and serotonin in these regions, leading to potential applications in the treatment of psychiatric disorders such as depression and addiction.
Properties
IUPAC Name |
1-[3-[(2-fluorophenyl)methoxy]phenyl]-N-(furan-2-ylmethyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO2.ClH/c20-19-9-2-1-6-16(19)14-23-17-7-3-5-15(11-17)12-21-13-18-8-4-10-22-18;/h1-11,21H,12-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTYFSRCQQIBRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)CNCC3=CC=CO3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-methyl-3-[4-(trifluoromethyl)phenyl]pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5265733.png)
![4-[(4-methoxypiperidin-1-yl)sulfonyl]piperazine-2-carboxylic acid](/img/structure/B5265735.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5265749.png)
![3-[2-(2-methylphenyl)ethyl]-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine](/img/structure/B5265757.png)
![6-(2-furyl)-7-propionyl-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5265760.png)

![N-(3,4-dimethoxyphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B5265763.png)



![methyl 2-methyl-7-(2-methylphenyl)-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5265805.png)
![2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5265816.png)

![4-[4-(3-bromo-4-ethoxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B5265831.png)
